Reactive Black 5
Overview
Description
Reactive Black 5 is a synthetic azo dye widely used in the textile industry for dyeing cotton and other cellulosic fibers. It is known for its high color fastness and ability to form strong covalent bonds with fibers, making it a popular choice for industrial applications .
Scientific Research Applications
Reactive Black 5 has numerous applications in scientific research, including:
Mechanism of Action
Target of Action
Reactive Black 5 (RB5) is a type of azo dye that is widely used in the textile industry . The primary targets of RB5 are the organic materials it is designed to color, such as cotton and other cellulose fibers . The functional group of the dye forms a covalent link with substrate functional group .
Mode of Action
RB5 belongs to the vinyl sulphone type of reactive dyes . It works by forming covalent bonds with its targets, specifically the hydroxyl groups present in cellulose fibers . This bond formation is facilitated by the vinyl sulphone group in RB5, which acts as an electrophile and reacts with the nucleophilic hydroxyl groups in the fibers .
Biochemical Pathways
, UV/TiO2-based degradation, and biodegradation. In the case of biodegradation, it can be degraded by the laccase enzyme in Ganoderma lucidum .
Pharmacokinetics
RB5 is resistant to degradation in wastewater treatment plants as they remain unaffected towards sunlight, oxidizing agents, and microorganisms . It can be degraded through specific processes such as uv/tio2-based degradation and biodegradation .
Result of Action
The primary result of RB5’s action is the imparting of color to textile materials . . It can cause depletion in the dissolved oxygen in water bodies, leading to anoxic conditions that pose a threat to aquatic life .
Action Environment
The action of RB5, particularly its degradation, can be influenced by various environmental factors. For instance, the efficiency of UV/TiO2-based degradation can be affected by the intensity of UV light . Similarly, the efficiency of biodegradation can be influenced by factors such as the presence of appropriate microorganisms and environmental conditions conducive to their activity .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
Reactive Black 5 is synthesized through a series of chemical reactions involving aromatic amines and sulfonated aromatic compounds. The synthesis typically involves the diazotization of an aromatic amine, followed by coupling with a sulfonated aromatic compound to form the azo dye. The reaction conditions often include acidic or basic environments to facilitate the diazotization and coupling reactions .
Industrial Production Methods
In industrial settings, this compound is produced in large quantities using continuous flow reactors. The process involves the precise control of temperature, pH, and reactant concentrations to ensure high yield and purity. The final product is usually isolated through filtration and drying processes .
Chemical Reactions Analysis
Types of Reactions
Reactive Black 5 undergoes various chemical reactions, including:
Reduction: Reduction reactions can cleave the azo bond, resulting in the formation of aromatic amines.
Substitution: The dye can undergo nucleophilic substitution reactions, particularly at the sulfonate groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone, and persulfate are commonly used oxidizing agents
Reduction: Sodium dithionite and other reducing agents are used to cleave the azo bond.
Substitution: Nucleophiles such as hydroxide ions can substitute at the sulfonate groups under basic conditions.
Major Products Formed
Oxidation: Smaller aromatic compounds and organic acids.
Reduction: Aromatic amines.
Substitution: Various substituted aromatic compounds.
Comparison with Similar Compounds
Similar Compounds
Reactive Blue 19: Another azo dye used in textile dyeing, known for its bright blue color and high color fastness.
Reactive Red 120: A red azo dye with similar applications in the textile industry.
Reactive Yellow 145: A yellow azo dye used for dyeing cotton and other fibers.
Uniqueness of Reactive Black 5
This compound is unique due to its high color fastness, strong covalent bonding with fibers, and widespread use in the textile industry. Its chemical structure allows for versatile applications in various fields, making it a valuable compound for both industrial and research purposes .
Properties
IUPAC Name |
tetrasodium;4-amino-5-hydroxy-3,6-bis[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2,7-disulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O19S6.4Na/c27-23-22-15(13-20(53(37,38)39)24(23)30-28-16-1-5-18(6-2-16)51(33,34)11-9-49-55(43,44)45)14-21(54(40,41)42)25(26(22)32)31-29-17-3-7-19(8-4-17)52(35,36)12-10-50-56(46,47)48;;;;/h1-8,13-14,32H,9-12,27H2,(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48);;;;/q;4*+1/p-4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFIYIRIMGZMCPC-UHFFFAOYSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC=C(C=C4)S(=O)(=O)CCOS(=O)(=O)[O-])N)O)S(=O)(=O)CCOS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N5Na4O19S6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4027787 | |
Record name | C.I. reactive black 5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4027787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
991.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Pellets or Large Crystals | |
Record name | 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3,6-bis[2-[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]diazenyl]-, sodium salt (1:4) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
17095-24-8, 12225-25-1 | |
Record name | Remazol Black B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017095248 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3,6-bis[2-[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]diazenyl]-, sodium salt (1:4) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. reactive black 5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4027787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrasodium 4-amino-5-hydroxy-3,6-bis[[4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.407 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3,6-bis[2-[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]diazenyl]-, sodium salt (1:4) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | REACTIVE BLACK 5 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0HDY58362 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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